molecular formula C38H50N6O5S2 B12748586 2,4,7,12-Tetraazatridecan-13-oic acid, 9-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, (2-methyl-5-thiazolyl)methyl ester, (5S-(5R*,8R*,9R*,11R*))- CAS No. 165315-14-0

2,4,7,12-Tetraazatridecan-13-oic acid, 9-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, (2-methyl-5-thiazolyl)methyl ester, (5S-(5R*,8R*,9R*,11R*))-

Cat. No.: B12748586
CAS No.: 165315-14-0
M. Wt: 735.0 g/mol
InChI Key: IBTJZDRNPNNZIO-UYDQTSAYSA-N
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Description

2,4,7,12-Tetraazatridecan-13-oic acid, 9-hydroxy-2-methyl-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, (2-methyl-5-thiazolyl)methyl ester, (5S-(5R*,8R*,9R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Stepwise Synthesis: Building the compound through a series of reactions, each adding a specific part of the molecule.

    Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.

    Coupling Reactions: Employing coupling reactions to join different parts of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reactions to industrial scale while maintaining efficiency and yield.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,7,12-Tetraazatridecan-13-oic acid derivatives: Compounds with similar core structures but different functional groups.

    Thiazolyl Compounds: Other compounds containing thiazolyl groups with similar reactivity.

Properties

CAS No.

165315-14-0

Molecular Formula

C38H50N6O5S2

Molecular Weight

735.0 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C38H50N6O5S2/c1-24(2)34(43-37(47)44(6)21-30-23-50-36(40-30)25(3)4)35(46)42-32(18-28-15-11-8-12-16-28)33(45)19-29(17-27-13-9-7-10-14-27)41-38(48)49-22-31-20-39-26(5)51-31/h7-16,20,23-25,29,32-34,45H,17-19,21-22H2,1-6H3,(H,41,48)(H,42,46)(H,43,47)/t29-,32-,33-,34-/m0/s1

InChI Key

IBTJZDRNPNNZIO-UYDQTSAYSA-N

Isomeric SMILES

CC1=NC=C(S1)COC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O

Canonical SMILES

CC1=NC=C(S1)COC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O

Origin of Product

United States

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